molecular formula C13H13ClN2O2S B4648529 1-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE

1-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4648529
M. Wt: 296.77 g/mol
InChI Key: ADIQIOWHCDFCPQ-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE is a chemical compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyridinylmethyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE typically involves the reaction of 3-chlorobenzylamine with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]METHANESULFONAMIDE is unique due to its combination of a chlorophenyl group, a pyridinylmethyl group, and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-13-5-1-3-11(7-13)10-19(17,18)16-9-12-4-2-6-15-8-12/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIQIOWHCDFCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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